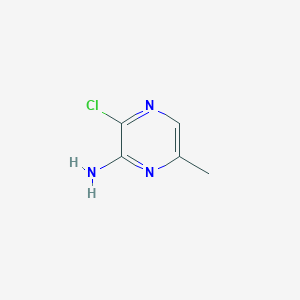

3-Chloro-6-methylpyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-6-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJYSLPJPPINSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569095 | |

| Record name | 3-Chloro-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89182-15-0 | |

| Record name | 3-Chloro-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-methylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Chloro-6-methylpyrazin-2-amine, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental methodologies for the core synthesis and alternative approaches, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and workflows to ensure clarity and reproducibility.

Core Synthesis Pathway: A Two-Step Approach

The most direct and industrially scalable synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-amino-6-methylpyrazine, followed by its selective chlorination.

Step 1: Synthesis of 2-Amino-6-methylpyrazine

This synthesis is achieved through the condensation of an α-dicarbonyl compound, methylglyoxal, with an α-aminoamide, in this case, the hydrochloride salt of glycinamide. This reaction is a variation of the well-established pyrazine synthesis.

Experimental Protocol:

-

Reaction Setup: A 1 L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice-salt bath.

-

Reagent Preparation: A solution of glycinamide hydrochloride (1.0 eq) and sodium hydroxide (2.2 eq) in water is prepared and cooled to 0-5 °C.

-

Condensation Reaction: A 40% aqueous solution of methylglyoxal (1.1 eq) is added dropwise to the stirred glycinamide solution, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-amino-6-methylpyrazine.

Quantitative Data for Step 1:

| Parameter | Value | Notes |

| Reactants | ||

| Glycinamide Hydrochloride | 1.0 eq | |

| Methylglyoxal (40% aq.) | 1.1 eq | |

| Sodium Hydroxide | 2.2 eq | |

| Reaction Conditions | ||

| Temperature | 0-10 °C (addition), then RT | Control of exotherm is critical. |

| Reaction Time | 12-18 hours | Monitor by TLC for completion. |

| Solvent | Water | |

| Yield | ||

| Expected Yield | 65-75% | Post-purification. |

Logical Workflow for Step 1:

Step 2: Chlorination of 2-Amino-6-methylpyrazine

The selective chlorination at the 3-position of the pyrazine ring is the crucial step. N-Chlorosuccinimide (NCS) is the preferred reagent for this transformation due to its high selectivity for electron-rich aromatic systems and milder reaction conditions compared to other chlorinating agents.

Experimental Protocol:

-

Reaction Setup: A 500 mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Reagent Charging: 2-amino-6-methylpyrazine (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or dichloromethane.

-

Chlorination: N-Chlorosuccinimide (1.05 eq) is added portion-wise to the stirred solution at room temperature.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 4-6 hours. The reaction should be monitored by TLC or LC-MS.

-

Work-up and Isolation: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Quantitative Data for Step 2:

| Parameter | Value | Notes |

| Reactants | ||

| 2-Amino-6-methylpyrazine | 1.0 eq | |

| N-Chlorosuccinimide (NCS) | 1.05 eq | A slight excess ensures complete reaction. |

| Reaction Conditions | ||

| Temperature | Room Temperature (20-25 °C) | |

| Reaction Time | 4-6 hours | Monitor by TLC/LC-MS. |

| Solvent | Acetonitrile or Dichloromethane | |

| Yield | ||

| Expected Yield | 80-90% | Post-purification. |

Overall Synthesis Pathway Diagram:

Alternative Chlorination Methodologies

For the purpose of process optimization or in cases where N-Chlorosuccinimide may not be suitable, other chlorinating agents can be employed. Below are protocols for two common alternatives.

Alternative 1: Chlorination using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful chlorinating agent, often used for converting hydroxyl groups to chlorides, but it can also be used for direct chlorination of heterocyclic rings.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a thermometer.

-

Reagent Charging: 2-amino-6-methylpyrazine (1.0 eq) is added to an excess of phosphorus oxychloride (5-10 eq), which also serves as the solvent.

-

Reaction: The mixture is heated to reflux (approximately 105 °C) for 2-4 hours.

-

Work-up: The reaction mixture is cooled to room temperature and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The aqueous solution is neutralized with a base such as sodium carbonate or ammonium hydroxide.

-

Isolation and Purification: The resulting precipitate is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data for POCl₃ Chlorination:

| Parameter | Value | Notes |

| Reactants | ||

| 2-Amino-6-methylpyrazine | 1.0 eq | |

| Phosphorus Oxychloride (POCl₃) | 5-10 eq | Acts as both reagent and solvent. |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 105 °C) | |

| Reaction Time | 2-4 hours | |

| Yield | ||

| Expected Yield | 50-65% | Can be lower due to harsher conditions. |

Alternative 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is another effective chlorinating agent for aromatic and heterocyclic compounds.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked flask is fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: 2-amino-6-methylpyrazine (1.0 eq) is dissolved in a chlorinated solvent like dichloromethane or 1,2-dichloroethane.

-

Reaction: Sulfuryl chloride (1.1 eq) is added dropwise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 3-5 hours.

-

Work-up: The reaction is carefully quenched with water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and then brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for SO₂Cl₂ Chlorination:

| Parameter | Value | Notes |

| Reactants | ||

| 2-Amino-6-methylpyrazine | 1.0 eq | |

| Sulfuryl Chloride (SO₂Cl₂) | 1.1 eq | |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 3-5 hours | |

| Solvent | Dichloromethane or 1,2-dichloroethane | |

| Yield | ||

| Expected Yield | 70-80% |

Comparison of Chlorination Methods:

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Sulfuryl chloride (SO₂Cl₂): Corrosive and toxic. Reacts with water to release corrosive gases. Handle with care in a fume hood.

-

N-Chlorosuccinimide (NCS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

General Precautions: All reactions should be performed under an inert atmosphere (nitrogen or argon) where specified. Proper quenching procedures for reactive reagents are essential for safety.

This guide provides a robust foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and scale requirements, always prioritizing safety.

3-Chloro-6-methylpyrazin-2-amine chemical properties and structure

An In-depth Technical Guide on 3-Chloro-6-methylpyrazin-2-amine

Introduction

This compound is a substituted pyrazine derivative. Pyrazines are a class of heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 4. This class of compounds is of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, compiled for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized in the table below. This data is crucial for the unambiguous identification of the compound in research and chemical inventory management.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 89182-15-0 | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| SMILES | NC1=NC(C)=CN=C1Cl | |

| Synonyms | 3-Chloro-6-methyl-pyrazinamine |

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 143.57 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | |

| LogP | 1.02062 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 0 |

Logical Relationships of Compound Data

The following diagram illustrates the core informational components associated with this compound, providing a clear overview of its fundamental chemical identity and properties.

Caption: Overview of this compound's core data.

Experimental Protocols

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the biological activity or the associated signaling pathways of this compound. While pyrazine derivatives are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors and receptor ligands, the specific effects of this compound have not been characterized.[2][3][4][5] Further research is required to determine its pharmacological profile and potential applications in drug development.

Safety Information

According to available safety data, this compound is associated with GHS pictograms GHS05 (Corrosion) and GHS06 (Acute Toxicity - Fatal or Toxic). It is intended for research and further manufacturing use only and is not for direct human use. Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of Hydrazone Derivatives [mdpi.com]

Spectroscopic Profile of 3-Chloro-6-methylpyrazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 3-Chloro-6-methylpyrazin-2-amine. The following sections present predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside generalized experimental protocols for acquiring such spectra. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | Pyrazine C5-H |

| ~5.0 | br s | 2H | -NH₂ |

| ~2.4 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Pyrazine C2-NH₂ |

| ~150 | Pyrazine C6-CH₃ |

| ~135 | Pyrazine C3-Cl |

| ~125 | Pyrazine C5 |

| ~21 | -CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Predicted Fragment Ion | Relative Intensity |

| 143/145 | [M]⁺ (Molecular Ion, due to ³⁵Cl/³⁷Cl) | High |

| 128 | [M - CH₃]⁺ | Moderate |

| 108 | [M - Cl]⁺ | Moderate |

| 80 | [M - Cl - HCN]⁺ | Moderate-Low |

Table 4: Predicted IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450-3300 | N-H Stretch (asymmetric and symmetric) | Medium |

| 3050-3000 | Aromatic C-H Stretch | Weak |

| 2950-2850 | Aliphatic C-H Stretch | Weak |

| 1640-1600 | N-H Scissoring | Medium |

| 1580-1450 | C=C and C=N Stretching (ring) | Strong |

| 1200-1000 | C-N Stretch | Medium |

| 850-750 | C-Cl Stretch | Strong |

| 850-800 | C-H Out-of-plane Bending | Medium |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of solid this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.

-

¹³C NMR Acquisition: The spectrum is acquired with a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling is applied during acquisition. Typically, 1024 scans are co-added.

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is performed at 70 eV.

-

Mass Analysis: The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400 atomic mass units (amu).

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) is used to confirm the presence of a chlorine atom in the molecular ion and its fragments.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Data Analysis: The absorption bands in the resulting spectrum are assigned to their corresponding vibrational modes.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-methylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

3-Chloro-6-methylpyrazin-2-amine is a heterocyclic organic compound with a pyrazine core, substituted with a chloro, a methyl, and an amino group. These functional groups are expected to influence its solubility, basicity, and potential for intermolecular interactions, which are critical parameters in drug design and development.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | ChemScene[1] |

| Molecular Weight | 143.57 g/mol | ChemScene[1] |

| CAS Number | 89182-15-0 | ChemicalBook[2] |

| Calculated logP | 1.02062 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Aqueous Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Note: The logP value is a calculated prediction and may not reflect an experimental value.

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for this compound is limited in publicly accessible literature, the following are detailed, standard methodologies for determining the key physicochemical properties of a solid organic compound such as this.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.[3]

Methodology: Capillary Method [4][5]

-

Sample Preparation: A small amount of the finely powdered, dry crystalline this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3]

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, to ensure thermal equilibrium.[6]

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

For solid compounds that can be sublimed or have a measurable vapor pressure at elevated temperatures, a boiling point can be determined, though it is more relevant for liquids.

Methodology: Siwoloboff Method (for small quantities) [7][8][9][10][11]

-

Sample Preparation: A small amount of the compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Heating: The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, forming a steady stream of bubbles. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the external atmospheric pressure.[10]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and distribution.

Methodology: OECD 105 (Flask Method) [12][13][14][15][16]

-

Equilibration: An excess amount of solid this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Result: The solubility is expressed in units such as mg/L or µg/mL.

pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.

Methodology: Potentiometric Titration [17][18][19]

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of water, often with a co-solvent like methanol if solubility is low.[18]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine groups are protonated.[17]

Synthesis and Reactivity

While a specific, detailed synthesis for this compound was not found in the searched literature, a general synthetic approach for similar compounds can be inferred from patents. For instance, the synthesis of a related compound, 3-amino-2-chloro-4-methylpyridine, involves several key steps which can be generalized.[20][21]

A plausible synthetic pathway could involve the construction of the pyrazine ring followed by functional group interconversions. For example, starting from a suitably substituted pyrazinone, chlorination followed by amination could yield the target molecule. The reactivity of this compound will be dictated by its functional groups: the aromatic pyrazine ring, the nucleophilic amino group, and the chloro substituent which can potentially undergo nucleophilic aromatic substitution.

Biological Activity and Potential Applications

Derivatives of pyrazine are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[22][23] The pyrazine ring is a scaffold found in several approved drugs.[24]

Specifically, various substituted pyrazine derivatives have been investigated for their antimicrobial activity , particularly against Mycobacterium tuberculosis and various fungal strains.[25][26] The mechanism of action for many antimicrobial pyrazines is not fully elucidated but is thought to involve the disruption of cellular processes essential for pathogen survival. Given the structural similarities, it is plausible that this compound may also possess antimicrobial properties. However, without specific biological data, this remains speculative. Further research is required to determine its bioactivity profile and potential as a lead compound in drug discovery.

Due to the lack of specific information on the mechanism of action or signaling pathway for this compound, a detailed pathway diagram cannot be constructed at this time. A general experimental workflow for assessing antimicrobial activity is presented below.

Safety Information

Based on available safety data sheets, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Known Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

For detailed safety information, please refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a pyrazine derivative with potential for further investigation in the field of medicinal chemistry. This guide has consolidated the available physicochemical data and provided a framework of standard experimental protocols for the determination of its key properties. While there is a lack of specific biological data, the known activities of related compounds suggest that antimicrobial screening would be a logical next step in its evaluation. The information presented herein serves as a valuable starting point for researchers and drug development professionals interested in this and similar molecular scaffolds.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. chm.uri.edu [chm.uri.edu]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. oecd.org [oecd.org]

- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 도서 [books.google.co.kr]

- 14. Water Solubility | Scymaris [scymaris.com]

- 15. oecd.org [oecd.org]

- 16. filab.fr [filab.fr]

- 17. benchchem.com [benchchem.com]

- 18. enamine.net [enamine.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 21. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 22. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

Discovery and history of 3-Chloro-6-methylpyrazin-2-amine

- 1. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 3. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

A Technical Guide to the Reactivity of the Chlorine Atom in 3-Chloro-6-methylpyrazin-2-amine

Abstract

3-Chloro-6-methylpyrazin-2-amine is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic position of the chlorine atom, activated by the adjacent pyrazine nitrogen atoms, imparts a versatile reactivity profile. This technical guide provides an in-depth analysis of the primary reaction pathways involving the chlorine substituent: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document consolidates quantitative data from the literature, presents detailed experimental protocols for key transformations, and utilizes visualizations to illustrate reaction mechanisms and workflows, serving as a comprehensive resource for professionals in drug discovery and chemical synthesis.

Introduction

The pyrazine scaffold is a common motif in numerous biologically active compounds. The functionalization of this core is crucial for modulating the physicochemical and pharmacological properties of new chemical entities. This compound offers three points for diversification: the amino group, the methyl group, and the chlorine atom. The chlorine atom at the C-3 position is particularly significant due to its susceptibility to displacement and its participation in metal-catalyzed cross-coupling reactions. This reactivity is enhanced by the electron-withdrawing nature of the pyrazine ring, which stabilizes the intermediates formed during these transformations. This guide will explore the two dominant modes of reactivity for this chlorine atom.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing chloro-heterocycles like this compound. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The electron-withdrawing pyrazine nitrogens are critical for stabilizing this negatively charged intermediate, thereby facilitating the displacement of the chloride leaving group.[3][4] This pathway is commonly exploited for the synthesis of various derivatives through aminodehalogenation.

Mechanism of SNAr

The accepted mechanism involves two steps:

-

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyrazine ring and forming a tetrahedral, negatively charged Meisenheimer complex.

-

Elimination: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted product.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Quantitative Data for SNAr Reactions

While specific data for this compound is sparse, data from the closely related 3-chloropyrazine-2-carboxamide provides valuable insights into aminodehalogenation reactions. Yields are generally moderate to good, depending on the nucleophile and reaction conditions.

| Nucleophile (Amine) | Solvent | Base | Conditions | Yield (%) | Reference |

| 4-Methylbenzylamine | THF | Triethylamine | Reflux | 75% | [5][6] |

| 2-Chlorobenzylamine | THF | Triethylamine | Reflux | 68% | [5][6] |

| 4-Methoxybenzylamine | THF | Triethylamine | Reflux | 82% | [5][6] |

| Various Benzylamines | THF | Triethylamine | Microwave, 120 °C, 30 min | 45-85% | [5][6] |

Experimental Protocol: General Aminodehalogenation

This protocol is adapted from procedures for similar chloropyrazine substrates.[5][6]

-

Reagents & Setup: To a microwave-safe reaction vial, add this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and triethylamine (2.0 eq.).

-

Solvent: Add anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.2 M.

-

Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 30-60 minutes. Monitor the reaction progress using TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-6-methylpyrazin-2,3-diamine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon and carbon-nitrogen bonds, transformations that are often challenging via traditional methods.[7] For this compound, the chlorine atom serves as an effective handle for these reactions, including the Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron species (boronic acid or ester) and an organic halide. This reaction is instrumental in constructing biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Reactions

The following data is derived from the synthesis of derivatives of the target molecule's scaffold, demonstrating the feasibility and efficiency of Suzuki coupling.[9]

| Aryl Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ | Dioxane/H₂O | 90 °C, 12 h | 85% |

| 3,5-Dimethoxyphenylboronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ | Dioxane/H₂O | 90 °C, 12 h | 99% |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ | Dioxane/H₂O | 90 °C, 12 h | 60% |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (10%) | Na₂CO₃ | DME | Reflux, 16 h | 78% |

| Furan-2-boronic acid | Pd(PPh₃)₄ (10%) | Na₂CO₃ | DME | Reflux, 16 h | 55% |

Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative protocol based on established literature procedures.[7][9]

-

Reagents & Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq.), the aryl boronic acid or ester (1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).

-

Catalyst: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (10 mol%).

-

Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction's progress by LC-MS.

-

Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the solvent in vacuo. Purify the resulting residue using flash column chromatography to obtain the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It offers an alternative to SNAr, often proceeding under milder conditions and with a broader substrate scope, including less activated aryl halides and a wider range of amine coupling partners.[10][11]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Quantitative Data for Buchwald-Hartwig Amination

The following table presents typical conditions for the amination of related 2-amino-3-halopyridine/pyrazine systems, which are directly applicable to the target molecule.[10][11]

| Amine | Catalyst / Ligand | Base | Solvent | Conditions | Expected Yield |

| Aniline | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 100 °C, 16 h | Good to Excellent |

| 4-Methoxyaniline | BrettPhos Precatalyst | LiHMDS | Toluene | 100 °C, 16 h | Excellent |

| Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 80 °C, 12 h | Good to Excellent |

| Benzylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Dioxane | 100 °C, 12 h | Good |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on modern methods for coupling amines with halo-heterocycles.[10]

-

Reagents & Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., BrettPhos precatalyst, 2-5 mol%) and a phosphine ligand if not using a precatalyst. Add this compound (1.0 eq.) and a strong, non-nucleophilic base such as LiHMDS or NaOt-Bu (1.5 eq.).

-

Coupling Partners: Add the amine coupling partner (1.2 eq.).

-

Solvent: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor for completion by LC-MS.

-

Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Synthetic Strategy and Workflow

The choice between SNAr and a palladium-catalyzed approach depends on the desired product, the nature of the nucleophile, and required reaction conditions.

Caption: Decision logic for functionalizing this compound.

Conclusion

This compound is a highly valuable synthetic intermediate whose chlorine atom can be effectively functionalized through two primary manifolds of reactivity. Nucleophilic aromatic substitution offers a direct and often high-yielding route for the introduction of strong nucleophiles, particularly amines. For a broader substrate scope, including C-C bond formation and the coupling of more challenging nucleophiles, palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings provide powerful and reliable alternatives. A thorough understanding of these reaction pathways, their conditions, and their mechanistic underpinnings is essential for researchers aiming to leverage this versatile building block in the design and synthesis of novel molecules for drug discovery and beyond.

References

- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Biological significance of the pyrazine ring in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile biological activities have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the biological significance of the pyrazine ring, with a focus on its role in drug design, its impact on pharmacokinetic and pharmacodynamic properties, and its presence in clinically approved drugs.

Physicochemical Properties and Their Impact on Drug Design

The pyrazine ring's structure imparts a unique set of properties that are highly advantageous for drug development. It is a weakly basic compound with a pKa of 0.65.[5] The two nitrogen atoms in the para orientation create a symmetrical molecule with a zero dipole moment.[5] These nitrogen atoms are electron-withdrawing, which deactivates the ring towards electrophilic attack but also makes them excellent hydrogen bond acceptors.[5][6] This ability to participate in hydrogen bonding is a critical feature for molecular recognition and binding to biological targets.[7][8]

The pyrazine nucleus is often employed as a bioisostere for benzene, pyridine, and pyrimidine rings in drug design.[7] This strategy allows for the modulation of a compound's physicochemical properties, such as solubility and lipophilicity, which in turn can enhance its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Biological Activities and Therapeutic Applications

Pyrazine derivatives have demonstrated a broad spectrum of biological activities, leading to their use in a variety of therapeutic areas.[3][9] These include applications as anticancer, antitubercular, antiviral, anti-inflammatory, and diuretic agents.[3][5]

Antitubercular Activity:

One of the most notable applications of the pyrazine ring is in the treatment of tuberculosis (TB).[10] Pyrazinamide, a first-line anti-TB drug, is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[10][11] This active form disrupts the bacterial membrane and inhibits fatty acid synthesis, proving particularly effective against dormant or slow-growing TB bacteria.[10] The inclusion of pyrazinamide in combination therapy has been instrumental in shortening the duration of TB treatment from 9-12 months to 6 months.[10][12]

Anticancer Activity:

In oncology, the pyrazine scaffold is a key component of numerous kinase inhibitors.[13][14] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][13] The nitrogen atoms of the pyrazine ring can form critical hydrogen bond interactions with the hinge region of the ATP-binding site of kinases, leading to potent and selective inhibition.[7][15]

Table 1: Pyrazine-Containing Kinase Inhibitors

| Drug | Target Kinase(s) | Indication | IC50 |

| Gefitinib | EGFR | Non-small cell lung cancer | 2-37 nM |

| Erlotinib | EGFR | Non-small cell lung cancer, Pancreatic cancer | 2 nM |

| Imatinib | Bcr-Abl, c-KIT, PDGFR | Chronic myeloid leukemia, Gastrointestinal stromal tumors | 25-1000 nM |

| Darovasertib (LXS-196) | PKC | Metastatic uveal melanoma | N/A |

| Prexasertib | CHK1 | Ovarian cancer, Small cell lung cancer | 1.4 nM (CHK1) |

Note: IC50 values can vary depending on the specific assay conditions.

Other Therapeutic Areas:

Beyond tuberculosis and cancer, pyrazine derivatives have found utility in other therapeutic areas. For instance, Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[5] Acipimox is a lipid-lowering agent.[5] The antiviral agent Favipiravir contains a pyrazine ring and has shown activity against a range of RNA viruses.[16][17]

Experimental Protocols

The synthesis and evaluation of pyrazine-based compounds involve a range of standard and specialized experimental protocols.

General Synthesis of Pyrazine Derivatives:

A common method for synthesizing the pyrazine core is the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. Modifications to this core can be achieved through various organic reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and functional group interconversions.

Protocol: Synthesis of a Pyrazine-Based Kinase Inhibitor Intermediate

This protocol outlines a general procedure for the synthesis of a key intermediate in the development of pyrazine-based kinase inhibitors.

Materials:

-

2,6-Dichloropyrazine

-

3-Aminophenol

-

Triphosgene

-

3-(Trifluoromethyl)aniline

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Step 1: Synthesis of 6-Chloro-N-(3-hydroxyphenyl)pyrazin-2-amine.

-

To a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous DCM under an inert atmosphere, add 3-aminophenol (1.1 eq) and TEA (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Synthesis of 1-(6-Chloropyrazin-2-yl)-3-(3-(trifluoromethyl)phenyl)urea.

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triphosgene (0.4 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours to form the isocyanate intermediate.

-

In a separate flask, dissolve 3-(trifluoromethyl)aniline (1.2 eq) in anhydrous DCM.

-

Add the aniline solution dropwise to the isocyanate solution at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify the product by column chromatography.[18]

-

In Vitro Kinase Inhibition Assay:

The inhibitory activity of pyrazine derivatives against specific kinases is typically determined using in vitro assays.

Protocol: In Vitro Kinase IC50 Determination

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (pyrazine derivative)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase, substrate, and kinase buffer.

-

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

Signaling Pathways and Workflows

Kinase Inhibition Signaling Pathway:

Many pyrazine-based anticancer agents function by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the EGFR and Bcr-Abl pathways.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazine-based inhibitor.

Drug Discovery Workflow for Pyrazine-Based Inhibitors:

The development of novel pyrazine-based drugs follows a structured workflow, from initial target identification to clinical trials.

Caption: A typical drug discovery workflow for developing pyrazine-based inhibitors.

Logical Relationship of Pyrazine Prodrug Activation:

The antitubercular drug Pyrazinamide is a prodrug that requires enzymatic activation to exert its therapeutic effect.

Caption: The enzymatic activation of the prodrug Pyrazinamide to its active form, Pyrazinoic Acid.

Conclusion

The pyrazine ring continues to be a highly valuable scaffold in medicinal chemistry. Its favorable physicochemical properties, coupled with its ability to engage in key interactions with biological targets, have led to the development of numerous successful drugs. The diverse biological activities exhibited by pyrazine derivatives underscore the versatility of this heterocyclic system. As our understanding of disease biology deepens, the rational design of novel pyrazine-based compounds will undoubtedly continue to yield innovative and effective therapeutic agents for a wide range of diseases.[4][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unequivocal Role of Pyrazine Ring in Medicinally Important Compou...: Ingenta Connect [ingentaconnect.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ãWhitepaperãPyrazines in Drug Discovery [promotion.pharmablock.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. amberlife.net [amberlife.net]

- 11. tballiance.org [tballiance.org]

- 12. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of 3-Chloro-6-methylpyrazin-2-amine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of derivatives based on the 3-Chloro-6-methylpyrazin-2-amine core. Drawing from recent scientific literature, this document outlines the potential antimicrobial and anticancer activities of these compounds, details the experimental protocols for their evaluation, and presents key quantitative data to inform further research and development. While direct screening data for this compound derivatives is limited, this guide synthesizes findings from structurally related pyrazine and chloropyrazine compounds to provide a predictive framework for their biological potential.

Biological Activities and Data Presentation

Derivatives of the pyrazine scaffold have demonstrated a broad spectrum of biological activities, with significant potential in antimicrobial and anticancer applications. The introduction of a chloro-substituent and a methyl group on the pyrazine ring can modulate this activity, making the this compound core a promising starting point for the development of novel therapeutic agents.

Antimicrobial Activity

Chloropyrazine-tethered pyrimidine derivatives have been evaluated for their efficacy against various bacterial and fungal strains. The data suggests that compounds incorporating electron-withdrawing groups on appended phenyl rings exhibit enhanced antimicrobial properties.

Table 1: In Vitro Antimicrobial Activity of Chloropyrazine-Tethered Pyrimidine Derivatives

| Compound ID | R Group | Test Organism | MIC (µM) | Reference |

| 31 | 2",4"-dichlorophenyl | Various Bacteria & Fungi | 45.37 | [1] |

| 25 | 4"-nitrophenyl | Various Bacteria & Fungi | 48.67 | [1] |

| 30 | 2",4"-difluorophenyl | Various Bacteria & Fungi | 50.04 | [1] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The anticancer potential of pyrazine derivatives has been investigated across multiple human cancer cell lines. The antiproliferative activity appears to be influenced by the nature of the substituents on the core structure.

Table 2: In Vitro Antiproliferative Activity of Chloropyrazine-Tethered Pyrimidine Derivatives

| Compound ID | R Group | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 35 | 2"-pyridinyl | DU-145 (Prostate) | 5 ± 1 | [1] |

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

The following sections detail the methodologies employed for the biological screening of pyrazine derivatives, providing a foundation for reproducible experimental design.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining antimicrobial susceptibility.

Detailed Protocol:

-

Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized cell density (e.g., 10^5 CFU/mL).

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted.

-

Assay Procedure: In a 96-well microtiter plate, the microbial inoculum is mixed with the serially diluted compounds.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., DU-145) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The supernatant is removed, and the formazan crystals are dissolved in an organic solvent like DMSO.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for this compound derivatives are yet to be fully elucidated, related compounds have been investigated for their interaction with specific molecular targets. For instance, some chloropyrazine-tethered pyrimidine derivatives have been docked against dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a validated target in cancer therapy.[1] Molecular docking studies can provide insights into potential binding modes and guide the rational design of more potent inhibitors.

Hypothesized DHFR Inhibition Pathway

Caption: Hypothesized inhibition of the DHFR pathway by a pyrazine derivative.

This guide serves as a foundational resource for researchers initiating the biological screening of this compound derivatives. The provided data and protocols, derived from closely related compounds, offer a strategic starting point for evaluating their therapeutic potential. Further focused studies on this specific chemical series are warranted to fully characterize their biological activity profile.

References

3-Chloro-6-methylpyrazin-2-amine CAS number and nomenclature

An In-depth Technical Guide to 3-Chloro-6-methylpyrazin-2-amine

This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, nomenclature, and key physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Nomenclature

This compound is a substituted pyrazine derivative. The pyrazine ring system is a core motif in many biologically active compounds. The precise identification of this compound is critical for research, synthesis, and regulatory purposes.

Nomenclature:

-

Systematic Name: this compound

-

Synonyms: 3-chloro-6-methyl-pyrazinamine[2]

The chemical identity is defined by its unique CAS number and molecular structure, which are detailed in the table below.

Caption: Core identifiers for this compound.

Physicochemical Properties

Quantitative data regarding the physical and chemical properties of a compound are essential for experimental design, including determining appropriate solvents, reaction conditions, and analytical methods. The available data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C5H6ClN3 | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Physical State | No data available | [1] |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Solubility | No data available | [1] |

Note: A comprehensive search of publicly available safety data sheets indicates that experimental data for many standard physicochemical properties are not available.[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a conceptual workflow can be proposed based on standard organic chemistry principles for the synthesis of similar heterocyclic amines. A common approach involves the selective chlorination of an appropriate aminopyrazine precursor.

Conceptual Synthesis Workflow:

The synthesis would likely start from a readily available methylpyrazin-2-amine derivative. The key transformation is the regioselective introduction of a chlorine atom at the C3 position of the pyrazine ring.

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Methodological Considerations:

-

Precursor Selection: The synthesis would begin with 6-methylpyrazin-2-amine.

-

Chlorination: A suitable chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2), would be used. The reaction conditions, including solvent (e.g., a chlorinated solvent like DCM or an aprotic solvent like DMF) and temperature, would need to be carefully optimized to ensure regioselectivity and minimize side reactions.

-

Aqueous Work-up: Following the reaction, a standard aqueous work-up would be performed to quench any remaining reagent and separate the organic product from inorganic salts. This typically involves washing with water and brine.

-

Purification: The final, crucial step is the purification of the crude product. Techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel would be employed to isolate the this compound in high purity.

Potential Biological Activity and Research Applications

Direct studies on the biological activity of this compound are not extensively documented. However, the pyrazine scaffold is a well-established pharmacophore present in numerous therapeutic agents. Structurally related compounds exhibit a wide range of biological activities, suggesting potential areas of investigation for this molecule.

-

Diuretic Activity: Amiloride, a potassium-sparing diuretic, features a chlorinated aminopyrazine core. Related pyrazinyl-1,2,4-oxadiazoles have also demonstrated diuretic and saluretic activity.[3]

-

Antitubercular Activity: Pyridine and pyrazine derivatives are actively being researched for their efficacy against M. tuberculosis.[4]

-

General Antimicrobial Properties: The broader class of azetidinones and hydrazone derivatives, which can be synthesized from amine precursors, are known to possess antibacterial and antimicrobial properties.[5][6]

These relationships suggest that this compound could serve as a valuable intermediate or lead compound in drug discovery programs targeting these areas.

Caption: Potential research applications based on related structures.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 3-Chloro-6-methylpyrazin-2-amine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Chloro-6-methylpyrazin-2-amine, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. A comprehensive search of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a detailed, standardized experimental protocol based on the widely accepted isothermal shake-flask method to enable researchers to determine the solubility of this compound in solvents relevant to their work. Furthermore, this guide presents a logical workflow for solubility determination and a template for the systematic recording of experimental data.

Introduction

This compound (CAS No. 89182-15-0) is a substituted pyrazine derivative.[1][2] Its molecular structure, featuring a pyrazine ring with chloro, methyl, and amine functional groups, suggests its potential as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. The solubility of such a compound in organic solvents is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies such as recrystallization, and the formulation of dosage forms.

Given the absence of published quantitative solubility data for this compound, this guide serves as a foundational resource for researchers. It provides the necessary experimental framework to generate reliable and reproducible solubility data, thereby facilitating its application in research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 89182-15-0 | [1][2] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | Solid (form may vary) | Assumed |

| Synonyms | 3-Chloro-6-methyl-pyrazinamine | [1] |

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or publicly accessible databases. To aid researchers in their investigations, the following table provides a standardized template for recording experimentally determined solubility values at a specified temperature. It is recommended to perform these measurements to guide solvent selection for synthesis, purification, and formulation.

Table 1: Template for Experimental Solubility Data of this compound at 25°C (298.15 K)

| Solvent | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Non-Polar Solvents | |||

| Hexane | Isothermal Shake-Flask | ||

| Toluene | Isothermal Shake-Flask | ||

| Dipolar Aprotic Solvents | |||

| Dichloromethane | Isothermal Shake-Flask | ||

| Ethyl Acetate | Isothermal Shake-Flask | ||

| Acetone | Isothermal Shake-Flask | ||

| Acetonitrile | Isothermal Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | Isothermal Shake-Flask | ||

| Polar Protic Solvents | |||

| Methanol | Isothermal Shake-Flask | ||

| Ethanol | Isothermal Shake-Flask | ||

| Isopropanol | Isothermal Shake-Flask | ||

| Water | Isothermal Shake-Flask |

Experimental Protocol for Solubility Determination

The following detailed methodology for the experimental determination of the solubility of this compound is based on the isothermal shake-flask method. This method is considered the "gold standard" for obtaining thermodynamic equilibrium solubility data.[3][4]

Materials

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Glass vials with screw caps or stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, appropriate for the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer for quantification.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a true equilibrium with a saturated solution is achieved.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a stirrer plate within an incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A duration of 24 to 48 hours is typically recommended, though the optimal time may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature. This permits the excess solid material to settle, leaving a clear, saturated supernatant.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in grams per liter (g/L) or moles per liter (mol/L).

-

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for determining the solubility of this compound.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Caption: Logical workflow for solvent selection based on experimental solubility data.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Chloro-6-methylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Chloro-6-methylpyrazin-2-amine with various arylboronic acids. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of substituted aminopyrazine derivatives.[1] These products are valuable intermediates in drug discovery and materials science. This application note includes a comprehensive experimental protocol, a summary of typical reaction conditions, and diagrams illustrating the catalytic cycle and experimental workflow.

Introduction

Substituted pyrazine derivatives are important structural motifs in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of heterocyclic compounds.[1][2] The coupling of chloro-heterocycles, such as this compound, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3] However, the use of specialized palladium catalysts with bulky and electron-rich phosphine ligands has enabled the efficient coupling of these less reactive substrates.[4] This document outlines a representative protocol for the Suzuki coupling of this compound, providing researchers with a practical guide for the synthesis of 3-aryl-6-methylpyrazin-2-amine derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The catalytic cycle consists of three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[2]

-

Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the palladium center.[2]

-

Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired 3-aryl-6-methylpyrazin-2-amine product, regenerating the catalytically active Pd(0) species.[2]

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various chloro-heterocycles, providing a reference for optimizing the reaction of this compound.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 75-85 |

| 2 | 2,5-Dichloropyrazine | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | High |

| 3 | 6-Chloropyridin-3-amine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | Not specified |

| 4 | Resin-supported chloropyrimidine | Pd₂(dba)₃ (cat.) | P(t-Bu)₃ (cat.) | KF | THF | 50 | Moderate |

Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0-3.0 mmol, 2.0-3.0 eq) or cesium carbonate (2.0 mmol, 2.0 eq).[2][5]

-

Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) to the flask via syringe.[2]

-

Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir the reaction mixture vigorously. The optimal temperature may vary depending on the specific arylboronic acid used.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can range from a few hours to overnight.[2]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[2]

-

Purification: Combine the organic layers, wash with brine (e.g., 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-methylpyrazin-2-amine.[2]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-6-methylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals